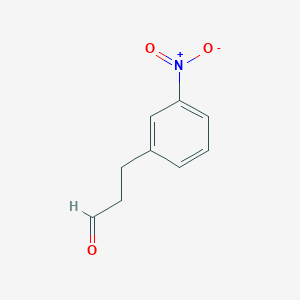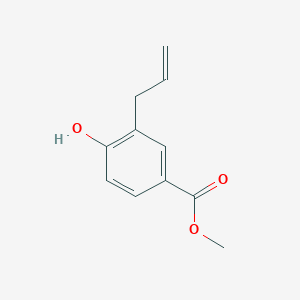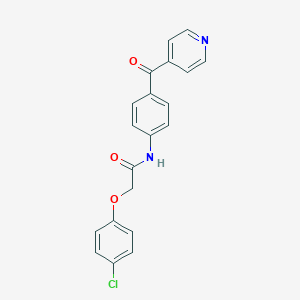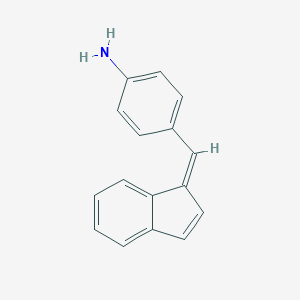
p-Toluidine, alpha-inden-1-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Toluidine, alpha-inden-1-ylidene- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of p-Toluidine, alpha-inden-1-ylidene- is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with electrophilic species. This compound has been shown to react with various electrophilic species such as alkylating agents and epoxides, which suggests that it may have potential applications in cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of p-Toluidine, alpha-inden-1-ylidene- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that p-Toluidine, alpha-inden-1-ylidene- can reduce the growth of tumors in animal models and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, and it can also be used as a ligand in the synthesis of metal complexes. Another advantage is its potential applications in cancer therapy and anti-inflammatory treatments. However, one of the limitations of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its toxicity. This compound can be toxic to living organisms, and caution should be taken when handling it.
Direcciones Futuras
There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its potential applications in catalysis and material science. The study of its mechanism of action and its potential applications in cancer therapy and anti-inflammatory treatments is also an important future direction. Finally, the development of new derivatives of p-Toluidine, alpha-inden-1-ylidene- with improved properties is another important future direction.
Conclusion:
In conclusion, p-Toluidine, alpha-inden-1-ylidene- is a versatile compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in cancer therapy and anti-inflammatory treatments. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
There are several methods for synthesizing p-Toluidine, alpha-inden-1-ylidene-. One of the most commonly used methods involves the reaction of indene with p-toluidine in the presence of a catalyst such as palladium or platinum. The reaction takes place under high pressure and high temperature conditions, and the yield of the product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
P-Toluidine, alpha-inden-1-ylidene- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In medicinal chemistry, p-Toluidine, alpha-inden-1-ylidene- has been studied for its potential anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
487-61-6 |
|---|---|
Nombre del producto |
p-Toluidine, alpha-inden-1-ylidene- |
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-[(Z)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11- |
Clave InChI |
GISMNWZLKDONAA-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




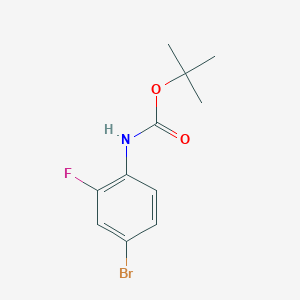

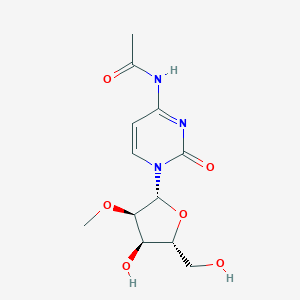
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
